3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine
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Overview
Description
3-(1-Phenylethenyl)-[1,1’-biphenyl]-4-amine is an organic compound with a complex structure that includes a biphenyl core substituted with a phenylethenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethenyl)-[1,1’-biphenyl]-4-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenylethenyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines. Substitution reactions can lead to a variety of substituted biphenyl derivatives.
Scientific Research Applications
3-(1-Phenylethenyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Phenylethenyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. Additionally, the biphenyl core can participate in π-π stacking interactions, which are important in various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylethynyl)aniline: Similar structure but with an ethynyl group instead of an ethenyl group.
9-(4-Phenylethynyl)anthracene: Contains an anthracene core with a phenylethynyl group.
N-(1-(1,1’-Biphenyl)-4-ylethylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide: A related compound with a pyrazole ring and additional functional groups.
Uniqueness
3-(1-Phenylethenyl)-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern and the presence of both an amine group and a phenylethenyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H17N |
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Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-phenyl-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C20H17N/c1-15(16-8-4-2-5-9-16)19-14-18(12-13-20(19)21)17-10-6-3-7-11-17/h2-14H,1,21H2 |
InChI Key |
AZGXRCUBHFAFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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